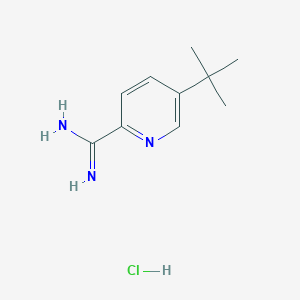
2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(5-Chloro-1,2,3,4-tétrahydroisoquinoléin-4-YL)éthanol est un composé chimique qui appartient à la classe des tétrahydroisoquinoléines. Ce composé est caractérisé par la présence d'un cycle tétrahydroisoquinoléine substitué par un chlore attaché à un groupe éthanol. Les tétrahydroisoquinoléines sont connues pour leurs diverses activités biologiques et se retrouvent souvent dans les produits naturels et les analogues synthétiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(5-Chloro-1,2,3,4-tétrahydroisoquinoléin-4-YL)éthanol implique généralement la fonctionnalisation du noyau tétrahydroisoquinoléine. Une méthode courante est l'approche de la réaction multicomposants (RMC), qui permet la construction efficace de molécules complexes en combinant plusieurs réactifs dans un seul réacteur . Cette méthode améliore l'économie atomique et la sélectivité, ce qui en fait un choix privilégié en synthèse organique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'utilisation de stratégies de couplage croisé déshydrogénatif catalysé par des métaux de transition (CDC). Ces stratégies impliquent le couplage direct de la liaison C(sp3)-H de la tétrahydroisoquinoléine avec divers nucléophiles en présence de cooxydants comme le peroxyde d'hydrogène (H2O2) ou l'hydroperoxyde de tert-butyle (TBHP) . Cette méthode est avantageuse en raison de sa grande efficacité et de sa convivialité environnementale.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(5-Chloro-1,2,3,4-tétrahydroisoquinoléin-4-YL)éthanol subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe éthanol peut être oxydé pour former l'aldéhyde ou l'acide carboxylique correspondant.
Réduction : Le groupe chlore peut être réduit pour former le composé hydrogéné correspondant.
Substitution : Le groupe chlore peut être substitué par d'autres nucléophiles, comme les amines ou les thiols
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium (KMnO4) pour l'oxydation, des réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) pour la réduction et des nucléophiles comme l'azoture de sodium (NaN3) pour les réactions de substitution .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe éthanol peut donner du 2-(5-Chloro-1,2,3,4-tétrahydroisoquinoléin-4-YL)acétaldéhyde ou du 2-(5-Chloro-1,2,3,4-tétrahydroisoquinoléin-4-YL)acide acétique .
Applications de recherche scientifique
Le 2-(5-Chloro-1,2,3,4-tétrahydroisoquinoléin-4-YL)éthanol a une large gamme d'applications de recherche scientifique, notamment :
Mécanisme d'action
Le mécanisme d'action du 2-(5-Chloro-1,2,3,4-tétrahydroisoquinoléin-4-YL)éthanol implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu'il inhibe la phényléthanolamine N-méthyltransférase (PNMT), une enzyme impliquée dans la synthèse des catécholamines. Cette inhibition peut entraîner une diminution de la production de catécholamines, ce qui peut avoir des implications thérapeutiques dans certaines conditions médicales.
Applications De Recherche Scientifique
2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the synthesis of catecholamines. This inhibition can lead to a decrease in the production of catecholamines, which may have therapeutic implications in certain medical conditions.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires au 2-(5-Chloro-1,2,3,4-tétrahydroisoquinoléin-4-YL)éthanol comprennent d'autres dérivés de la tétrahydroisoquinoléine, tels que :
- 1,2,3,4-Tétrahydroisoquinoléine
- 2-(1,2,3,4-Tétrahydroisoquinoléin-4-YL)éthanol
- 2-(5-Bromo-1,2,3,4-tétrahydroisoquinoléin-4-YL)éthanol
Unicité
Ce qui distingue le 2-(5-Chloro-1,2,3,4-tétrahydroisoquinoléin-4-YL)éthanol des composés similaires est sa substitution au chlore unique, qui peut influencer considérablement sa réactivité chimique et son activité biologique. La présence du groupe chlore peut améliorer ses propriétés antimicrobiennes et en faire un intermédiaire précieux dans la synthèse de molécules plus complexes .
Propriétés
Numéro CAS |
885268-55-3 |
|---|---|
Formule moléculaire |
C11H14ClNO |
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
2-(5-chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-2-8-6-13-7-9(4-5-14)11(8)10/h1-3,9,13-14H,4-7H2 |
Clé InChI |
WCMPXYYISLKSAY-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(CN1)C=CC=C2Cl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Indeno[1,2-b]pyridine-5-carboxylic acid](/img/structure/B11891689.png)
![2-Methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11891691.png)

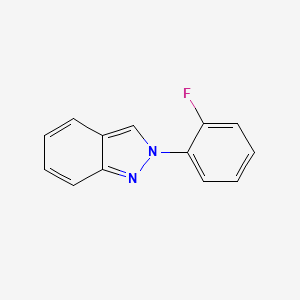
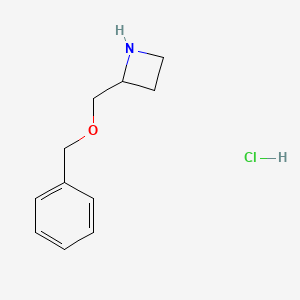
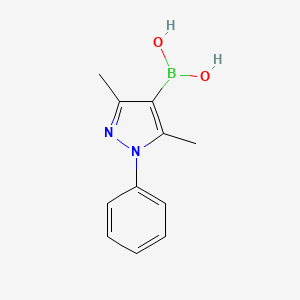
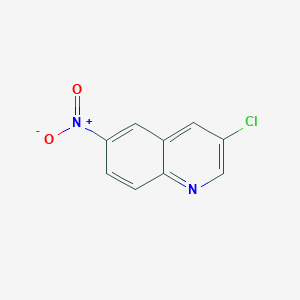

![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B11891737.png)




